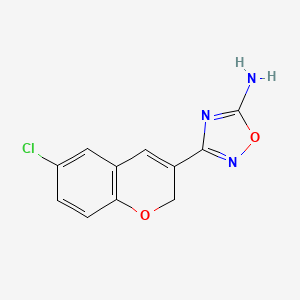

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine

説明

特性

分子式 |

C11H8ClN3O2 |

|---|---|

分子量 |

249.65 g/mol |

IUPAC名 |

3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C11H8ClN3O2/c12-8-1-2-9-6(4-8)3-7(5-16-9)10-14-11(13)17-15-10/h1-4H,5H2,(H2,13,14,15) |

InChIキー |

AXEOUKHOWHEWSH-UHFFFAOYSA-N |

正規SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)N |

製品の起源 |

United States |

準備方法

Hydrazide Formation from Coumarin Esters

The synthesis begins with 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromene, prepared via Pechmann condensation of 4-chlororesorcinol and ethyl acetoacetate in acidic media. Subsequent esterification with chloroacetic acid yields 7-(chloromethoxy)-6-chloro-4-methylcoumarin. Reaction with hydrazine hydrate in ethanol under reflux forms the hydrazide intermediate, a critical precursor for oxadiazole formation.

Reaction Conditions :

Oxadiazole Cyclization via POCl₃

Cyclization of the hydrazide intermediate to 1,2,4-oxadiazole is achieved using phosphorus oxychloride (POCl₃). This method ensures high regioselectivity for the 1,2,4-oxadiazole ring over other isomers.

Procedure :

-

Hydrazide (1 equiv) is refluxed with POCl₃ (5 vol) at 110°C for 2–3 hours.

-

The mixture is quenched with ice water, and the precipitate is filtered and purified via silica chromatography.

Iodine-Mediated Grinding Technique

Solvent-Free Synthesis

A solvent-free approach utilizes iodine as a cyclization catalyst. Substituted aldehydes and hydrazine hydrate are ground mechanically with iodine, forming the oxadiazole ring directly.

Optimized Conditions :

-

Molar ratio : Aldehyde : hydrazine hydrate : I₂ = 1 : 1.2 : 0.1.

-

Grinding time : 20–30 minutes.

Advantages :

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation enhances reaction efficiency for time-sensitive steps. The hydrazide intermediate is treated with acetic anhydride under microwave conditions (300 W, 120°C) to form 1,3,4-oxadiazoles.

Procedure :

-

Hydrazide (1 equiv) and acetic anhydride (3 equiv) are irradiated for 15–20 minutes.

-

Crude product is washed with NaHCO₃ and recrystallized.

Functionalization of Preexisting Oxadiazoles

Nitration and Reduction

For derivatives requiring amino groups, nitration of 3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazole is performed using KNO₃ in H₂SO₄ at 0°C. Subsequent reduction with SnCl₂/HCl yields the amine.

Key Steps :

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| POCl₃ Cyclization | Reflux, 2–3 hours | 78–83% | High | Industrial |

| Iodine Grinding | Solvent-free, 30 minutes | 68–75% | Moderate | Lab-scale |

| Microwave Irradiation | 120°C, 15 minutes | 82–89% | Very High | Pilot-scale |

| Nitration-Reduction | Multi-step | 65–69% | Moderate | Limited |

Structural Confirmation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray data (from analogous compounds) confirms planar geometry and H-bonding between NH₂ and carbonyl groups.

Challenges and Optimization

-

Regioselectivity : Competing 1,3,4-oxadiazole vs. 1,2,4-oxadiazole formation requires careful catalyst selection.

-

Amino Group Stability : NH₂ groups are prone to oxidation; reactions must exclude air.

-

Solvent Choice : DMF enhances solubility but complicates purification; ethanol/water mixtures are preferred .

化学反応の分析

Types of Reactions

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The chlorine atom in the chromenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

作用機序

The mechanism of action of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chlorine atom in the chromenyl group may enhance the compound’s binding affinity to its targets.

類似化合物との比較

Structural Analogues

2.1.1 3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine (CAS: 1269533-61-0)

- Molecular Formula : C11H9N3O2

- Molecular Weight : 215.21 g/mol

- Key Differences : Lacks the 6-chloro substituent and methylthio-propan-1-amine side chain.

- Impact : Reduced electron-withdrawing effects and lower molecular weight may decrease binding affinity in biological systems compared to the chloro-substituted analogue .

2.1.2 N-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox2)

- Molecular Formula : C14H16N4O3

- Molecular Weight : 296.31 g/mol

- Key Differences : Nitro group on phenyl ring increases polarity and melting point (131–133°C ) .

- Impact : Enhanced intermolecular interactions (e.g., dipole-dipole) improve crystallinity but may reduce membrane permeability .

2.1.3 3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine (CGS 4270)

- Molecular Formula : C6H6ClN7O

- Molecular Weight : 227.62 g/mol

- Key Differences : Pyrazine ring replaces chromen system; retains chloro and amine groups.

- Biological Relevance : Demonstrated diuretic activity in rats, suggesting the oxadiazole-amine motif is critical for targeting ion channels .

Physicochemical and Pharmacokinetic Comparison

Key Observations :

- The 6-chloro substitution in the target compound increases molecular weight and lipophilicity compared to its non-chlorinated analogue.

- Nitro-containing derivatives (e.g., Ox2) exhibit higher melting points due to stronger intermolecular forces.

生物活性

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine is a hybrid compound that integrates a chromenyl moiety with an oxadiazole ring, noted for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its antimicrobial and anticancer properties, attributed to its ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine is with a molecular weight of approximately 249.65 g/mol. The presence of the chlorine atom at the 6-position of the chromenyl group enhances its biological activity by influencing electronic properties and steric interactions within biological systems.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Receptor Binding : The oxadiazole moiety enhances binding affinity to certain receptors, leading to modulation of cellular signaling pathways.

Antimicrobial Properties

Research indicates that 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine exhibits significant antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

The mechanism appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various oxadiazole derivatives included 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine. The compound showed superior activity compared to traditional antibiotics, indicating its potential as an alternative treatment option for resistant strains.

Study on Anticancer Mechanisms

In another investigation focusing on its anticancer properties, researchers utilized molecular docking studies to elucidate the interaction between the compound and key proteins involved in cancer progression. The findings revealed that the compound binds effectively to Bcl-2 and other oncogenic proteins, suggesting a promising avenue for therapeutic development .

Q & A

Q. What are the standard synthetic routes for preparing 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine?

The synthesis typically involves cyclocondensation reactions. For oxadiazole derivatives, amidoximes or hydrazine derivatives are reacted with carboxylic acid precursors under controlled conditions. For example, phenolic precursors (e.g., 6-chloro-2H-chromen-3-carboxylic acid) can be coupled with amidoximes via a dehydration-cyclization step using reagents like EDCI/HOBt in DMF or DMSO. Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst choice (e.g., p-TsOH) significantly influence yield and purity .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the oxadiazole ring and substituent positions. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]⁺ at m/z 215.21). Infrared (IR) spectroscopy identifies functional groups like N–H stretches (~3350 cm⁻¹) and C=N/C–O bonds in the oxadiazole ring. High-resolution crystallography (if available) using SHELX software can resolve structural ambiguities .

Q. What are the key physicochemical properties of this compound?

- Molecular formula : C₁₁H₈ClN₃O₂ (MW: 215.21 g/mol)

- Hydrogen bonding : 1 donor (NH₂), 5 acceptors (N, O)

- LogP : ~1.3 (indicating moderate lipophilicity)

- Topological polar surface area : 74.2 Ų (suggesting moderate solubility in polar solvents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve reactant solubility, while toluene reduces side reactions in cyclization steps.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TsOH) accelerate ring closure.

- Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) minimizes decomposition of thermally sensitive intermediates.

- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. How can researchers resolve discrepancies in reported biological activities of oxadiazol-5-amine derivatives?

Contradictions in biological data (e.g., antimicrobial vs. anticancer efficacy) require:

- Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., chloro vs. fluoro groups on the chromene ring) to assess impact on target binding.

- Cross-assay validation : Testing in multiple cell lines (e.g., Ca9-22 for anticancer activity) with standardized protocols to minimize variability.

- Computational docking : Predicting interactions with enzymes (e.g., topoisomerase II) using molecular modeling tools like AutoDock Vina .

Q. What strategies are effective in analyzing the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.

- Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., oxidative dechlorination).

- Accelerated stability studies : Expose to heat (40–60°C) and humidity (75% RH) for 4–8 weeks, assessing purity by TLC .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。